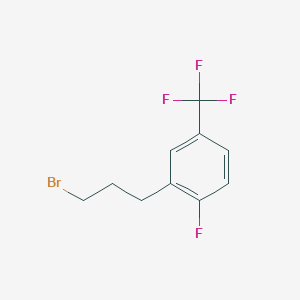![molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
(S)-Bicyclo[2.2.2]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bicyclo[222]octan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of bicyclo[2.2.2]octan-2-one using a chiral reducing agent. Another approach is the amination of bicyclo[2.2.2]octan-2-ol using a chiral amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantiomeric purity. The choice of method depends on the desired scale and cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octan-2-amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-Bicyclo[2.2.2]octan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-Bicyclo[2.2.2]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine with similar structural features but different chemical properties and applications.
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine:
Uniqueness
(S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its rigid bicyclic structure also provides advantages in terms of stability and binding interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(2S)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1 |
Clave InChI |
MCLJDHWIDXKUBS-RRQHEKLDSA-N |
SMILES isomérico |
C1CC2CCC1C[C@@H]2N |
SMILES canónico |
C1CC2CCC1CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




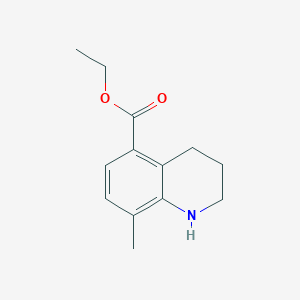

![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
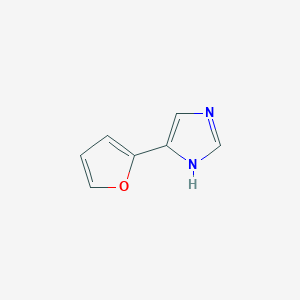



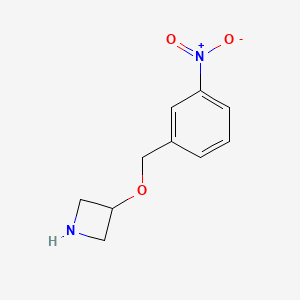
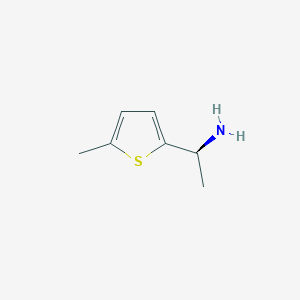
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
